molecular formula C12H13N5O4 B13918626 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B13918626
M. Wt: 291.26 g/mol
InChI Key: NNCUDBZFJHKWSY-WOUKDFQISA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Glycosylation: Attachment of the oxolan-2-yl group via glycosylation reactions.

    Functional group modifications: Introduction of the imino and carbonitrile groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification techniques: Advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of imino groups to amines.

    Substitution: Nucleophilic substitution reactions at the pyrimidine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may:

    Inhibit enzymes: By binding to active sites and preventing substrate access.

    Modulate signaling pathways: By interacting with receptors or other signaling molecules.

    Induce cellular responses: Such as apoptosis or cell cycle arrest in cancer cells.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H13N5O4/c13-1-5-2-15-11-7(5)10(14)16-4-17(11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,14-15,18-20H,3H2/t6-,8-,9-,12-/m1/s1

InChI Key

NNCUDBZFJHKWSY-WOUKDFQISA-N

Isomeric SMILES

C1=C(C2=C(N1)N(C=NC2=N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#N

Canonical SMILES

C1=C(C2=C(N1)N(C=NC2=N)C3C(C(C(O3)CO)O)O)C#N

Origin of Product

United States

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